molecular formula C9H10O2 B115375 2,3-Dihydrobenzofuran-7-methanol CAS No. 151155-53-2

2,3-Dihydrobenzofuran-7-methanol

Cat. No. B115375
M. Wt: 150.17 g/mol
InChI Key: WUXXIPOWZJYRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrobenzofuran-7-methanol is a chemical compound with the molecular formula C9H10O2 . It has an average mass of 150.174 Da and a monoisotopic mass of 150.068085 Da . It is a colorless to yellow sticky oil to semi-solid or liquid .


Synthesis Analysis

The synthesis of 2,3-dihydrobenzofuran derivatives can be achieved via the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers an avenue for the construction of 2,3-dihydrobenzofurans . Another method involves a one-step reaction of 3-hydroxy-3H-benzofuran-2-one, which allows for the possibility of obtaining various phenol derivatives by the domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydrobenzofuran-7-methanol is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The InChI code for this compound is 1S/C9H10O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,10H,4-6H2 .


Chemical Reactions Analysis

In the reaction process of 2,3-dihydrobenzofuran derivatives, a 2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .


Physical And Chemical Properties Analysis

2,3-Dihydrobenzofuran-7-methanol is a liquid at room temperature . It has a molecular weight of 150.18 .

Scientific Research Applications

  • Cytotoxic Activity in Cancer Research

    • Field : Biotechnology and Pharmaceuticals .
    • Application : The compound was isolated from the ethyl acetate extract of a callus culture and evaluated for its cytotoxic effect against carcinogenic cell lines .
    • Method : The extracts were obtained with ethyl acetate and methanol using both leaves and stems or the callus .
    • Results : The ethyl acetate extract of the callus culture influenced the cervical cancer cell line (HeLa) with an IC50 of 94.79 ± 2.0 µg/mL .
  • Antiviral Activity

    • Field : Medicinal Chemistry .
    • Application : The compound is found in Eupatorium adenophorum and exhibits antiviral effects against RSV LONG and A2 strains .
    • Method : The compound was isolated and its antiviral activity was evaluated .
    • Results : The compound exhibited antiviral effects against RSV LONG and A2 strains with IC50 values of 2.3 and 2.8 μM, respectively .
  • Antimicrobial Activity

    • Field : Microbiology .
    • Application : The compound demonstrated growth inhibition against Gram-positive and Gram-negative bacteria .
    • Method : The compound was isolated and its antimicrobial activity was evaluated .
    • Results : The compound demonstrated mild to significant growth inhibition against Gram-positive and Gram-negative bacteria .
  • Antimicrobial Agents

    • Field : Medicinal Chemistry .
    • Application : Benzofuran and its derivatives, including 2,3-Dihydrobenzofuran-7-methanol, are found to be suitable structures for antimicrobial agents .
    • Method : The compound was isolated and its antimicrobial activity was evaluated .
    • Results : The compounds demonstrated mild to significant growth inhibition against Gram-positive and Gram-negative bacteria .
  • Anti-Hepatitis C Virus Activity

    • Field : Virology .
    • Application : The compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
    • Method : The compound was isolated and its antiviral activity was evaluated .
    • Results : The compound exhibited antiviral effects against hepatitis C virus .
  • Inhibitor of Fungi, Bacteria, and Virus Protein

    • Field : Microbiology .
    • Application : The compound acts as an inhibitor of fungi, bacteria, and virus protein .
    • Method : The compound was isolated and its inhibitory activity was evaluated .
    • Results : The compound demonstrated inhibitory effects against fungi, bacteria, and virus protein .
  • Antioxidative Activity

    • Field : Biochemistry .
    • Application : Benzofuran and its derivatives, including 2,3-Dihydrobenzofuran-7-methanol, have been found to exhibit antioxidative activities .
    • Method : The antioxidative activity of the compound was evaluated using various biochemical assays .
    • Results : The compound demonstrated significant antioxidative activity in the assays .
  • Anti-Inflammatory Activity

    • Field : Pharmacology .
    • Application : The compound has been found to exhibit anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases .
    • Method : The anti-inflammatory activity of the compound was evaluated using various in vitro and in vivo models .
    • Results : The compound demonstrated significant anti-inflammatory effects in the models .
  • Neuroprotective Activity

    • Field : Neuroscience .
    • Application : The compound has been found to exhibit neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases .
    • Method : The neuroprotective activity of the compound was evaluated using various in vitro and in vivo models .
    • Results : The compound demonstrated significant neuroprotective effects in the models .

Safety And Hazards

While specific safety and hazard information for 2,3-Dihydrobenzofuran-7-methanol is not available, similar compounds have been associated with hazard statements H302, H315, H319, H332, H335 and precautionary statements P261, P280, P305+P351+P338 .

Future Directions

Benzofuran compounds, including 2,3-Dihydrobenzofuran-7-methanol, are attracting more attention from chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on the development of novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXXIPOWZJYRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383521
Record name (2,3-Dihydro-1-benzofuran-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-7-methanol

CAS RN

151155-53-2
Record name (2,3-Dihydro-1-benzofuran-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dihydro-1-benzofuran-7-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 2,3-dihydro-benzofuran-7-carboxylate (12 g, 68 mmol) was reduced with LAH (5.14 g, 136 mmol) in THF similar to the above procedures to give the product as a dark oil (8.13 g, 80%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
5.14 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

Added BH3 (1M in THF, 9 mL) to a solution of 2,3-dihydro-1-benzofuran-7-carboxylic acid (481 mg, 2.93 mmol) in THF (7 mL) drop wise at 0° C., thereto, the mixture was stirred at room temperature overnight. Extracted with ethyl acetate twice, and washed the organic phase with brine and dried with anhydrous Na2SO4, concentrated to give the title compound (340 mg, 77%). 1H NMR (400 MHz, CDCl3): δ 2.09 (1H, s), 3.22 (2H, t, J=8.8 Hz), 4.61 (2H, t, J=8.8 Hz), 4.67 (2H, s), 6.83 (1H, t, J=7.6 Hz), 7.08 (1H, d, J=7.2 Hz), 7.14 (1H, d, J=7.2 Hz).
Quantity
481 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
77%

Synthesis routes and methods III

Procedure details

2,3-Dihydrobenzofuran carboxylic acid (5.047 g) in tetrahydrofuran at −10° C. was treated dropwise with a solution of 1.0 M borane.tetrahydrofuran (20 mL). The temperature was allowed to warm to room temperature overnight, treated with additional 1.0 M borane.tetrahydrofuran (10 mL), and stirred at room temperature for 2 hours. The mixture was cooled to 5° C., slowly treated with methanol (20 mL), and concentrated under reduced pressure. The residue was dissolved in ethyl acetate, washed with saturated sodium bicarbonate (2×), saturated sodium chloride, dried (sodium sulfate), filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography (hexanes:ethyl acetate, 3:2) to provide the title compound. MS (DCI/NH3) m/z 168 (M+NH4)+; 1H NMR (CDCl3) δ 3.21 (t, 2H), 4.60 (t, 2H), 4.68 (s, 2H), 6.83 (t, 1H), 7.08 (dd, 1H), 7.14 (dd, 1H).
Quantity
5.047 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

2,3-Dihydrobenzofuran carboxylic acid (5.047 g) in tetrahydrofuran at −10° C. was treated dropwise with a solution of 1.0 M borane.tetrahydrofuran (20 mL). The temperature was allowed to warm to room temperature overnight, treated with additional 1.0 M borane-tetrahydrofuran (10 mL), and stirred at room temperature for 2 hours. The mixture was cooled to 5° C., slowly treated with methanol (20 mL), and concentrated under reduced pressure. The residue was dissolved in ethyl acetate, washed with saturated sodium bicarbonate (2×), saturated sodium chloride, dried (sodium sulfate), filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography (hexanes:ethyl acetate, 3:2) to provide the title compound. MS (DCI/NH3) m/z 168 (M+NH4)+; 1H NMR (CDCl3) δ 3.21 (t, 2H), 4.60 (t, 2H), 4.68 (s, 2H), 6.83 (t, 1H), 7.08 (dd, 1H), 7.14 (dd, 1H).
Quantity
5.047 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.